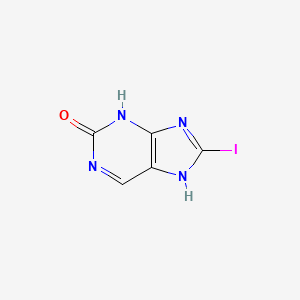
8-Iodo-3,7-dihydro-2h-purin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Iodo-3,7-dihydro-2h-purin-2-one is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of DNA and RNA. This compound is characterized by the presence of an iodine atom at the 8th position of the purine ring, which can significantly influence its chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Iodo-3,7-dihydro-2h-purin-2-one typically involves the iodination of a purine precursor. One common method is the reaction of 3,7-dihydro-2h-purin-2-one with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
化学反应分析
Types of Reactions
8-Iodo-3,7-dihydro-2h-purin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 8-azido-3,7-dihydro-2h-purin-2-one, while oxidation might produce this compound derivatives with additional oxygen-containing functional groups.
科学研究应用
8-Iodo-3,7-dihydro-2h-purin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.
Biology: The compound can be used in studies involving nucleic acid analogs and their interactions with enzymes and other biomolecules.
Medicine: Research into its potential as an anticancer agent, given its structural similarity to other biologically active purines.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 8-Iodo-3,7-dihydro-2h-purin-2-one involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid metabolism. The iodine atom can influence the compound’s binding affinity and specificity, potentially leading to the inhibition of enzyme activity or the modulation of biochemical pathways. This can result in various biological effects, including antiproliferative activity against cancer cells.
相似化合物的比较
Similar Compounds
8-Bromo-3,7-dihydro-2h-purin-2-one: Similar in structure but with a bromine atom instead of iodine.
8-Chloro-3,7-dihydro-2h-purin-2-one: Contains a chlorine atom at the 8th position.
8-Fluoro-3,7-dihydro-2h-purin-2-one: Features a fluorine atom at the same position.
Uniqueness
The presence of the iodine atom in 8-Iodo-3,7-dihydro-2h-purin-2-one imparts unique chemical properties, such as increased molecular weight and potential for specific interactions with biological targets. This can result in distinct biological activities compared to its halogenated analogs, making it a valuable compound for research and development in various fields.
属性
CAS 编号 |
19716-24-6 |
|---|---|
分子式 |
C5H3IN4O |
分子量 |
262.01 g/mol |
IUPAC 名称 |
8-iodo-3,7-dihydropurin-2-one |
InChI |
InChI=1S/C5H3IN4O/c6-4-8-2-1-7-5(11)10-3(2)9-4/h1H,(H2,7,8,9,10,11) |
InChI 键 |
DGIDEVXCISWSNP-UHFFFAOYSA-N |
规范 SMILES |
C1=NC(=O)NC2=C1NC(=N2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















